- Novel use of thienopyrimidines and their preparation, pharmaceutical compositions and use in the treatment of inflammatory diseases, World Intellectual Property Organization, , ,

Cas no 92241-87-7 (3-Methoxy-4-nitrobenzamide)

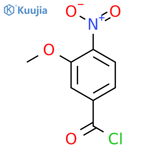

3-Methoxy-4-nitrobenzamide structure

商品名:3-Methoxy-4-nitrobenzamide

3-Methoxy-4-nitrobenzamide 化学的及び物理的性質

名前と識別子

-

- Benzamide, 3-methoxy-4-nitro-

- 3-METHOXY-4-NITROBENZAMIDE

- 3-(methyloxy)-4-nitrobenzamide

- 3-methoxy-4-nitro-benzamide

- 3-Methoxy-4-nitro-benzoesaeure-amid

- 3-methoxy-4-nitro-benzoic acid amide

- Benzamide,3-methoxy-4-nitro

- 3-Methoxy-4-nitrobenzamide (ACI)

- HBEDVMJPLSCWPI-UHFFFAOYSA-N

- DA-23444

- 92241-87-7

- CHEMBL468432

- E82301

- SCHEMBL223645

- AKOS015991587

- NF-0718

- EN300-136598

- DTXSID80453833

- CS-0188790

- MFCD18398357

- 3-Methoxy-4-nitrobenzamide

-

- インチ: 1S/C8H8N2O4/c1-14-7-4-5(8(9)11)2-3-6(7)10(12)13/h2-4H,1H3,(H2,9,11)

- InChIKey: HBEDVMJPLSCWPI-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=C(OC)C([N+](=O)[O-])=CC=1)N

計算された属性

- せいみつぶんしりょう: 196.04800

- どういたいしつりょう: 196.04840674g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 238

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 98.1Ų

じっけんとくせい

- 密度みつど: 1.4±0.1 g/cm3

- ふってん: 363.3±32.0 °C at 760 mmHg

- フラッシュポイント: 173.5±25.1 °C

- PSA: 99.13000

- LogP: 2.10970

- じょうきあつ: 0.0±0.8 mmHg at 25°C

3-Methoxy-4-nitrobenzamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-Methoxy-4-nitrobenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1259460-1g |

3-Methoxy-4-nitrobenzamide |

92241-87-7 | 98% | 1g |

¥226.00 | 2024-04-25 | |

| eNovation Chemicals LLC | Y1253992-10g |

Benzamide, 3-methoxy-4-nitro- |

92241-87-7 | 98% | 10g |

$180 | 2024-06-07 | |

| TRC | M493048-500mg |

3-Methoxy-4-nitrobenzamide |

92241-87-7 | 500mg |

$ 160.00 | 2022-06-03 | ||

| Apollo Scientific | OR303912-500mg |

3-Methoxy-4-nitrobenzamide |

92241-87-7 | 500mg |

£80.00 | 2024-05-26 | ||

| Apollo Scientific | OR303912-1g |

3-Methoxy-4-nitrobenzamide |

92241-87-7 | 1g |

£95.00 | 2024-05-26 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1259460-5g |

3-Methoxy-4-nitrobenzamide |

92241-87-7 | 98% | 5g |

¥626.00 | 2024-04-25 | |

| Alichem | A015001168-500mg |

3-Methoxy-4-nitrobenzamide |

92241-87-7 | 97% | 500mg |

$806.85 | 2023-08-31 | |

| Enamine | EN300-136598-10000mg |

3-methoxy-4-nitrobenzamide |

92241-87-7 | 95.0% | 10000mg |

$291.0 | 2023-09-30 | |

| Enamine | EN300-136598-100mg |

3-methoxy-4-nitrobenzamide |

92241-87-7 | 95.0% | 100mg |

$19.0 | 2023-09-30 | |

| eNovation Chemicals LLC | Y1253992-250mg |

Benzamide, 3-methoxy-4-nitro- |

92241-87-7 | 98% | 250mg |

$65 | 2024-06-07 |

3-Methoxy-4-nitrobenzamide 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Ammonia Solvents: Tetrahydrofuran , 1,4-Dioxane ; 0 °C; 5 h, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Thionyl chloride Solvents: Water ; 30 min, 80 °C

1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 30 min, 0 °C

1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 30 min, 0 °C

リファレンス

- Preparation of pyridyl-thiazolyl inhibitors of pro-matrix metalloproteinase activation, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Thionyl chloride Solvents: Water ; 30 min, 80 °C

1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 80 °C; 30 min, 0 °C

1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 80 °C; 30 min, 0 °C

リファレンス

- Preparation of tricyclic inhibitors of pro-matrix metalloproteinase activation, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine , Ammonium chloride , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; 3 h, rt

リファレンス

- Preparation of heterocyclic compounds as STING agonists and methods of use, United States, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 0 °C → rt; 1 h, rt

1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; rt → 0 °C; 10 min, 0 °C; overnight

1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; rt → 0 °C; 10 min, 0 °C; overnight

リファレンス

- Preparation of thiazolone compounds for inhibiting hYAK3 proteins, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 0 °C → rt; 1 h, rt

1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; rt → 0 °C; 10 min, 0 °C; overnight, > 0 °C

1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; rt → 0 °C; 10 min, 0 °C; overnight, > 0 °C

リファレンス

- Preparation of thiazolones for use as PI3 kinase inhibitors, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Ammonia Solvents: Water ; overnight, 50 °C

リファレンス

- Preparation of heterocyclic compounds as STING modulators, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0.5 h, 0 °C

1.2 Reagents: Ammonium hydroxide ; 1 h, 0 °C

1.3 Reagents: Water

1.2 Reagents: Ammonium hydroxide ; 1 h, 0 °C

1.3 Reagents: Water

リファレンス

- Phosphine oxide derivative, preparation method therefor and application thereof, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん

リファレンス

- Heteroarylalkyne compounds for targeting mutant of p53 and their preparation, World Intellectual Property Organization, , ,

合成方法 10

はんのうじょうけん

1.1 Reagents: Thionyl chloride ; 2 h, reflux

1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt

1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt

リファレンス

- Spiropyrrolidine derivatives as MDM2 antagonists and their preparation and use for the treatment of solid tumors, World Intellectual Property Organization, , ,

合成方法 11

はんのうじょうけん

1.1 Reagents: Thionyl chloride ; 2 h, reflux

1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt

1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt

リファレンス

- Preparation of spiroindolinone pyrrolidines as antagonists of Mdm2 interactions for cancer treatment, United States, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ; 0 °C; 1 h

1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; 10 min, 0 °C; 5 min; overnight

1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; 10 min, 0 °C; 5 min; overnight

リファレンス

- Development of serine protease inhibitors displaying a multicentered short (<2.3 Å) hydrogen bond binding mode: Inhibitors of urokinase-type plasminogen activator and factor Xa, Journal of Medicinal Chemistry, 2001, 44(17), 2753-2771

合成方法 13

はんのうじょうけん

1.1 Reagents: Thionyl chloride ; 30 min, 80 °C

1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 30 min, 0 °C

1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 30 min, 0 °C

リファレンス

- Preparation of bisthiazole inhibitors of pro-matrix metalloproteinase activation, World Intellectual Property Organization, , ,

合成方法 14

はんのうじょうけん

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt

1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt

1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt

リファレンス

- Preparation of triazolone compounds as mPGES-1 inhibitors for treating pain, inflammation, and other mPGES-1-mediated disorders, World Intellectual Property Organization, , ,

合成方法 15

はんのうじょうけん

1.1 Reagents: Ammonia Solvents: Tetrahydrofuran , Water ; rt

リファレンス

- Antibacterial alkoxybenzamide inhibitors of the essential bacterial cell division protein FtsZ, Bioorganic & Medicinal Chemistry Letters, 2009, 19(2), 524-527

合成方法 16

はんのうじょうけん

1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: 1,2-Dimethoxyethane ; 2 h, 69 - 72 °C; 72 °C → rt

1.2 Reagents: Ammonium hydroxide Solvents: Water ; 10 - 15 °C

1.2 Reagents: Ammonium hydroxide Solvents: Water ; 10 - 15 °C

リファレンス

- Preparation of [1,2,3]triazolo[4,5-d]pyrimidine compounds as purine receptor antagonists, World Intellectual Property Organization, , ,

合成方法 17

はんのうじょうけん

1.1 Reagents: Thionyl chloride ; 2 h, reflux

1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt

1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt

リファレンス

- Spiroindolinone pyrrolidines as antagonists of MDM2 interactions and their preparation and use for the treatment of cancer, World Intellectual Property Organization, , ,

合成方法 18

はんのうじょうけん

1.1 Reagents: Ammonia Solvents: Tetrahydrofuran , 1,4-Dioxane ; 0 °C; 5 h, rt

リファレンス

- Thienopyrimidines for pharmaceutical compositions and their preparation and use as kinase inhibitors, World Intellectual Property Organization, , ,

合成方法 19

はんのうじょうけん

1.1 Reagents: Ammonia Solvents: Methanol ; overnight, 80 °C; 80 °C → rt; 0 °C

リファレンス

- Preparation of fused bicyclic derivatives of 2,4-diaminopyrimidine as ALK and c-Met kinase inhibitors, World Intellectual Property Organization, , ,

合成方法 20

はんのうじょうけん

リファレンス

- Preparation of nicotinamides, their use as NO production promoters and/or NO synthetase activators, and pharmaceutical compositions thereof for treatment of peripheral arterial occlusion, Japan, , ,

3-Methoxy-4-nitrobenzamide Raw materials

3-Methoxy-4-nitrobenzamide Preparation Products

3-Methoxy-4-nitrobenzamide 関連文献

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

92241-87-7 (3-Methoxy-4-nitrobenzamide) 関連製品

- 10397-58-7(4-methoxy-3-nitrobenzamide)

- 42464-96-0(NNMTi)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Kolod Food Ingredients Co.,ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量